Cas no 1396809-56-5 (2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one)

2-(4-Fluorophenyl)sulfanyl-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound featuring a piperidine core substituted with a thiophene moiety and a 4-fluorophenylsulfanylacetyl group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for the development of pharmacologically active molecules. The presence of both fluorophenyl and thiophene groups may enhance binding affinity and metabolic stability, making it a candidate for further exploration in drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s purity and synthetic reproducibility are critical for consistent research applications.
2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one structure
1396809-56-5 structure
Product Name:2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one
CAS No:1396809-56-5
MF:C17H18FNOS2
MW:335.459325313568
CID:6224004
PubChem ID:71786989
Update Time:2025-05-20

2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one
    • 2-[(4-fluorophenyl)sulfanyl]-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one
    • 2-((4-fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
    • 2-(4-fluorophenyl)sulfanyl-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone
    • AKOS024535800
    • F6184-0518
    • 1396809-56-5
    • Inchi: 1S/C17H18FNOS2/c18-15-1-3-16(4-2-15)22-12-17(20)19-8-5-13(6-9-19)14-7-10-21-11-14/h1-4,7,10-11,13H,5-6,8-9,12H2
    • InChI Key: FNVPTEPPAKQCPK-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1CCN(C(CSC2C=CC(=CC=2)F)=O)CC1

Computed Properties

  • Exact Mass: 335.08138471g/mol
  • Monoisotopic Mass: 335.08138471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 73.8Ų

2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one Pricemore >>

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Additional information on 2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one

Professional Introduction to Compound with CAS No. 1396809-56-5 and Product Name: 2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one

The compound identified by the CAS number 1396809-56-5 and the product name 2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both fluorine and thiophene moieties in its structure suggests a unique combination of electronic and steric properties that may contribute to its biological activity.

Recent research in the domain of heterocyclic compounds has highlighted the importance of thiophene derivatives in the development of novel therapeutic agents. The structural motif of 2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one incorporates a piperidine ring, which is a well-known pharmacophore in many bioactive molecules. Piperidine derivatives are frequently employed in drug design due to their ability to modulate various biological targets, including enzymes and receptors. The introduction of a thiophenyl group at the 4-position of the piperidine ring further enhances the molecule's complexity and potential for interaction with biological systems.

The fluorine substituent at the 4-position of the phenyl ring is another critical feature of this compound. Fluorine atoms are widely used in medicinal chemistry due to their ability to influence molecular properties such as lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of fluorine can enhance the binding interactions between the molecule and its target, while also providing a means to fine-tune pharmacokinetic parameters. This dual functionality makes 2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one a promising candidate for further investigation.

In the context of contemporary drug discovery, there is a growing interest in molecules that exhibit multitarget engagement capabilities. The structural design of this compound allows for potential interactions with multiple biological pathways, which could be advantageous in treating complex diseases. For instance, studies have shown that piperidine-based scaffolds can interact with a variety of enzymes and receptors involved in neurological disorders, inflammation, and cancer. The incorporation of both fluorine and thiophene moieties may enhance the molecule's ability to modulate these pathways effectively.

Moreover, the sulfanyl group linking the phenyl ring to the piperidine core introduces additional flexibility into the molecule. Sulfanyl groups are known to contribute to solubility and metabolic stability, which are crucial factors in drug development. The presence of this group may also facilitate hydrogen bonding interactions with biological targets, thereby improving binding affinity. These structural features collectively contribute to the compound's potential as a lead molecule for further optimization.

Recent advancements in computational chemistry have enabled more efficient screening processes for identifying bioactive compounds. Virtual screening techniques have been successfully employed to evaluate the binding affinity of molecules like 2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-yl)piperidin-1-ylethan-1-one to various protein targets. These computational methods can predict how well a molecule will bind to a target based on its structural features, allowing researchers to prioritize candidates for experimental validation. Such approaches have significantly accelerated the drug discovery process in recent years.

Experimental validation of computational predictions is essential for confirming the biological activity of novel compounds. In vitro assays are commonly used to assess the interaction between a molecule and its target protein or enzyme. Initial studies on 2-(4-fluorophenyl)sulfanyl-1-4-(thiophen-3-y)piperidin -1 -ylethan -1 -one have shown promising results in preliminary assays, indicating its potential as an inhibitor or modulator of relevant biological pathways. Further experiments are needed to elucidate its exact mechanism of action and therapeutic potential.

The synthesis of complex molecules like this one requires meticulous planning and expertise in organic chemistry. Advanced synthetic techniques have been employed to construct the intricate framework of 2-(4-fluorophenyl)sulfanyl -1 -4 -(thiophen -3 -y)piperidin -1 -ylethan -1 -one with high precision. The use of fluorinated intermediates and thiophene-based building blocks highlights the synthetic challenges involved but also underscores the compound's significance in modern drug design.

In conclusion, 2-(4-fluorophenyl)sulfanyl -1 -4 -(thiophen -3 -y)piperidin -1 -ylethan -1 -one, identified by CAS number 1396809 56 5, represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups, including fluorine, thiophene, and sulfanyl moieties, positions it as a promising candidate for further exploration in medicinal chemistry. Ongoing research efforts aim to fully elucidate its biological activity and therapeutic potential, paving the way for new treatments targeting various diseases.

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